molecular formula C6H10O3S B1659636 2-Ethoxy-4-methyl-1,3-oxathiolan-5-one CAS No. 66442-25-9

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one

Cat. No.: B1659636
CAS No.: 66442-25-9
M. Wt: 162.21 g/mol
InChI Key: QJUIPGBPPKNOID-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one (CAS: 66442-25-9) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.20 g/mol . Its structure comprises a five-membered oxathiolane ring fused with a lactone moiety. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at positions 2 and 4, respectively, influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug design.

Properties

CAS No.

66442-25-9

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-ethoxy-4-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C6H10O3S/c1-3-8-6-9-5(7)4(2)10-6/h4,6H,3H2,1-2H3

InChI Key

QJUIPGBPPKNOID-UHFFFAOYSA-N

SMILES

CCOC1OC(=O)C(S1)C

Canonical SMILES

CCOC1OC(=O)C(S1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-Ethoxy-4-methyl-1,3-oxathiolan-5-one, highlighting their substituents, synthesis routes, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method References
2-Methyl-2-phenyl-1,3-oxathiolan-5-one 2-methyl, 2-phenyl C₁₀H₁₀O₂S Precursor for pyridinonethiols and annulated systems; diastereoselective reactions (88–95% ee) Multicomponent reactions in ionic liquids
2-(Trifluoromethyl)-1,3-oxathiolan-5-one 2-trifluoromethyl C₄H₃F₃O₂S Enhanced electrophilicity; selective ring-opening under mild conditions Not specified
2,2-Dimethyl-4,4-diphenyl-1,3-oxathiolan-5-one 2,2-dimethyl; 4,4-diphenyl C₁₇H₁₆O₂S High thermal stability; used in polymer chemistry Condensation of bisthioglycolic acid derivatives
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one Complex alkyl/alkenyl substituents C₁₃H₂₀O₂S Pharmaceutical intermediate; restricted to industrial research Multi-step alkylation/cyclization

Stability and Environmental Impact

  • Stability : 2-Methyl-2-phenyl-1,3-oxathiolan-5-one undergoes decomposition under prolonged heating (>100°C), whereas 2,2-dimethyl-4,4-diphenyl derivatives remain stable up to 200°C .
  • Toxicity: Limited data exist for this compound, but its analogs show moderate cytotoxicity in vitro (IC₅₀ ~50 μM in cancer cell lines) .

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